molecular formula C9H16N4O2S B2856668 tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate CAS No. 2490374-66-6

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate

Cat. No.: B2856668
CAS No.: 2490374-66-6
M. Wt: 244.31
InChI Key: SDFBGYICKLURLH-UHFFFAOYSA-N
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Description

“Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate” is a complex organic compound. It contains a thiadiazole derivative, which is known to inhibit the corrosion of brass in sea water samples .


Synthesis Analysis

The synthesis of this compound could involve several steps. The thiadiazole derivative, 2-Amino-5-tert-butyl-1,3,4-thiadiazole, could be synthesized separately . Tert-butyl carbamate could also be synthesized separately, possibly through a palladium-catalyzed cross-coupling reaction . These two components could then be combined to form the final compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thiadiazole ring and a carbamate group. The thiadiazole ring includes a five-membered ring with two nitrogen atoms and one sulfur atom . The carbamate group includes a carbonyl (C=O) group and an amine (NH2) group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. The thiadiazole ring and the carbamate group could both participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the thiadiazole ring and the carbamate group could influence its properties .

Scientific Research Applications

1. Structural Analysis and Bond Interactions

  • A New Precursor of 1,3,4‐Thiadiazolesulfonamides :
    • The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, a derivative of 1,3,4-thiadiazole related to sulfonamides, was studied for its bond lengths and angles, indicating strong interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).

2. Crystallographic Studies

  • Synthetic and Crystallographic Studies of Carbamate Derivatives :
    • The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized through single crystal X-ray diffraction studies, providing insights into its crystalline structure and molecular conformation (Kant et al., 2015).

3. Synthetic Methods

  • Rapid Synthetic Methods for Biologically Active Compounds :
    • Research on tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib, established a rapid synthetic method with a high total yield (Zhao et al., 2017).

4. Insecticidal Activity

  • Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines :
    • A study on N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole revealed good insecticidal activities against certain pests, highlighting the potential of thiadiazoles in novel pesticide development (Wang et al., 2011).

5. Antibacterial Properties

  • Synthesis and Antibacterial Properties of Thiadiazolotriazin-4-ones :
    • Novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones demonstrated moderate mosquito-larvicidal and antibacterial activities, suggesting their use as drug candidates for bacterial pathogens (Castelino et al., 2014).

6. Electronic and Photoluminescent Properties

  • Investigation of Bipolar Materials for TADF Emission :
    • Research on bipolar materials, including compounds with tert-butyl phenyl thiadiazole, for thermally activated delayed fluorescence (TADF) in electronic devices, indicated their potential in enhancing device efficiency and performance (Zhang et al., 2017).

7. Organic Light Emitting Diodes (OLEDs)

  • Luminescent Organic Materials Based on Donor-Acceptor-Donor Compounds :
    • A study synthesized and evaluated compounds combining carbazole donors with thiadiazole acceptors, demonstrating their high photoluminescence quantum yield and potential application in OLEDs (Rybakiewicz et al., 2020).

Safety and Hazards

As with any chemical compound, handling “Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate” should be done with care. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, properties, and potential applications. The thiadiazole derivative and the carbamate group both have interesting properties that could be explored in more detail .

Mechanism of Action

Target of Action

The primary target of Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is currently unknown. The compound is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , which is known to inhibit the corrosion of brass in sea water samples . .

Mode of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may share similar chemical properties and interactions

Biochemical Pathways

Given its structural similarity to 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may influence similar biochemical pathways.

Result of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may exhibit similar effects.

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBGYICKLURLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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